Flurpiridaz

Myocardial Perfusion Imaging Diagnostic Accuracy Coronary Artery Disease

Flurpiridaz F-18 (CAS: 863888-33-9), also known as BMS-747158-02, is a fluorine-18-labeled positron emission tomography (PET) myocardial perfusion imaging (MPI) tracer that binds with high affinity to mitochondrial complex I (MC-1). The compound is a structural analog of pyridaben and was FDA-approved in September 2024 under the trade name Flyrcado for the evaluation of myocardial ischemia and infarction in adult patients with known or suspected coronary artery disease (CAD).

Molecular Formula C18H22ClFN2O3
Molecular Weight 368.8 g/mol
CAS No. 863888-33-9
Cat. No. B10814457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurpiridaz
CAS863888-33-9
Molecular FormulaC18H22ClFN2O3
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl
InChIInChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3
InChIKeyRMXZKEPDYBTFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flurpiridaz F-18: A PET Myocardial Perfusion Imaging Tracer with FDA Approval and High Myocardial Extraction


Flurpiridaz F-18 (CAS: 863888-33-9), also known as BMS-747158-02, is a fluorine-18-labeled positron emission tomography (PET) myocardial perfusion imaging (MPI) tracer that binds with high affinity to mitochondrial complex I (MC-1) [1]. The compound is a structural analog of pyridaben and was FDA-approved in September 2024 under the trade name Flyrcado for the evaluation of myocardial ischemia and infarction in adult patients with known or suspected coronary artery disease (CAD) [2]. Flurpiridaz F-18 exhibits rapid myocardial uptake (time to half-maximal uptake of 35 seconds), slow washout (efflux half-time >120 minutes), and a high first-pass extraction fraction of approximately 94%, enabling linear myocardial blood flow (MBF) quantification across a wide physiological range [3].

Why In-Class PET or SPECT Myocardial Perfusion Tracers Cannot Simply Substitute Flurpiridaz F-18


Generic substitution of myocardial perfusion imaging tracers is precluded by substantial inter-tracer variability in first-pass extraction fraction, positron range, half-life, and linearity of MBF quantification. While 13N-ammonia and 82Rb are established PET MPI agents, their suboptimal extraction at high flow rates (roll-off), short half-lives requiring on-site cyclotrons or generators, and larger positron ranges limit spatial resolution and logistical flexibility [1]. SPECT agents such as 99mTc-sestamibi suffer from lower extraction fractions and nonlinear uptake-flow relationships, leading to underestimation of perfusion defects [2]. Flurpiridaz F-18 addresses these specific shortcomings with quantifiable improvements in diagnostic sensitivity, image quality, and operational efficiency—differences that directly impact clinical decision-making and procurement economics.

Flurpiridaz F-18 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. SPECT and PET Analogs


Diagnostic Sensitivity Superiority Over SPECT MPI: Phase 3 AURORA Trial Data

In the second Phase 3 AURORA trial (NCT03354273, n=578 evaluable patients with suspected CAD), Flurpiridaz F-18 PET demonstrated significantly higher diagnostic sensitivity compared with Tc-99m SPECT MPI, with invasive coronary angiography as the reference standard [1].

Myocardial Perfusion Imaging Diagnostic Accuracy Coronary Artery Disease

First-Pass Myocardial Extraction Fraction Exceeds 90% vs. SPECT Agent Roll-Off

Flurpiridaz F-18 demonstrates a first-pass myocardial extraction fraction of 94% in isolated rat heart Langendorff preparations, maintaining a near-linear relationship with MBF with minimal roll-off at high flows [1]. In contrast, SPECT agents such as 99mTc-sestamibi exhibit flow-dependent roll-off and nonlinear uptake [2].

Myocardial Blood Flow Quantification Tracer Kinetics PET Imaging

Extended 110-Minute Half-Life Enables Off-Site Production and Exercise Stress Testing vs. Generator-Dependent 82Rb

Flurpiridaz F-18 has a physical half-life of 110 minutes, significantly longer than the 76-second half-life of generator-produced 82Rb and the 10-minute half-life of cyclotron-dependent 13N-ammonia [1]. This extended half-life permits centralized cyclotron production and unit-dose distribution, eliminating the need for on-site cyclotrons or costly 82Sr/82Rb generators [2].

Radiopharmaceutical Logistics PET Tracer Half-Life Clinical Workflow

Superior Myocardial Uptake Slope vs. 201Tl and 99mTc-Sestamibi in Isolated Rabbit Hearts

In isolated rabbit heart studies, net Flurpiridaz F-18 uptake increased proportionally with blood flow across a range of 1.66-5.06 mL/min/g, achieving a slope of 0.47, compared with 0.10 for 201Tl and 0.08 for 99mTc-sestamibi [1].

Tracer Uptake Kinetics Myocardial Perfusion Preclinical Imaging

Image Quality Superiority: 99.2% Excellent/Good Stress Images vs. 88.5% for SPECT

In a Phase 2 head-to-head comparison, blinded observers rated 99.2% of Flurpiridaz F-18 PET stress images as excellent or good, compared with 88.5% for Tc-99m SPECT (P < 0.01). Diagnostic certainty (definitely abnormal/normal interpretation) was 90.8% for PET vs. 70.9% for SPECT (P < 0.01) [1].

Image Quality Diagnostic Confidence PET vs. SPECT

AUC Superiority in Obese and Female Subgroups: ROC 0.80 vs. 0.68 Overall

In the AURORA Phase 3 trial, Flurpiridaz F-18 PET demonstrated significantly higher area under the ROC curve (AUC) compared with SPECT in the overall population (0.80 vs. 0.68; P < 0.001), as well as in women and obese patients (both P < 0.001) [1]. This indicates superior discrimination of CAD in populations where SPECT accuracy is often compromised.

Diagnostic Performance Obesity Women's Health ROC Analysis

Flurpiridaz F-18 Optimal Use Cases in Clinical PET and Preclinical Research


High-Sensitivity CAD Detection in Clinical PET Centers

Flurpiridaz F-18 PET MPI is indicated for adult patients with known or suspected CAD to evaluate myocardial ischemia and infarction. Based on Phase 3 AURORA trial data, Flurpiridaz F-18 offers a diagnostic sensitivity of 80.3%, which is 11.6 absolute percentage points higher than Tc-99m SPECT (68.7%, P = 0.0003) [1]. This improved sensitivity reduces false-negative studies and supports more confident clinical decision-making, making Flurpiridaz F-18 a compelling choice for PET centers aiming to maximize diagnostic yield in CAD evaluation.

Absolute Myocardial Blood Flow Quantification in Research and Clinical Trials

With a 94% first-pass extraction fraction and near-linear MBF relationship [1], Flurpiridaz F-18 enables accurate absolute MBF quantification in mL/g/min. This is particularly valuable in research settings evaluating microvascular dysfunction, coronary flow reserve, and therapeutic interventions. The tracer's kinetics support dynamic PET acquisition protocols, and multiple software packages (ECTb, 4DM, QPET) have demonstrated high agreement for MBF quantitation, with Fleiss κ ranging from 0.77 to 0.79 for stress MBF [2].

PET MPI in Obese Patients and Women

Flurpiridaz F-18 demonstrates superior diagnostic performance in populations where SPECT accuracy is attenuated. In the AURORA trial, ROC AUC was significantly higher for Flurpiridaz F-18 PET vs. SPECT in women and obese patients (both P < 0.001) [1]. Additionally, the short positron range of 18F (1.03 mm) compared with 82Rb (8.6 mm) improves spatial resolution, mitigating attenuation artifacts common in high-BMI patients [2]. Procurement for imaging centers serving diverse patient demographics should prioritize Flurpiridaz F-18 for these challenging subgroups.

Decentralized PET MPI via Regional Cyclotron Distribution

The 110-minute half-life of Flurpiridaz F-18 allows centralized production at regional cyclotrons and unit-dose delivery to satellite PET centers, eliminating the need for on-site cyclotrons or expensive 82Sr/82Rb generators [1]. This logistical model, analogous to 18F-FDG distribution, reduces capital and operational expenditures for centers seeking to establish or expand PET MPI services [2]. Exercise stress testing—which is impractical with short-lived tracers—is also feasible with Flurpiridaz F-18 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flurpiridaz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.